molecular formula C14H15BrN4O2S B6524094 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine CAS No. 1049493-43-7

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine

Cat. No. B6524094
CAS RN: 1049493-43-7
M. Wt: 383.27 g/mol
InChI Key: RYUCCJJWNCPPHI-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine” is a novel compound that has been synthesized and studied for its potential applications . It is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves a multi-step protocol. The product’s structure is assigned by HRMS, IR, 1H, and 13C NMR experiments . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Molecular Structure Analysis

The molecular structure of this compound is determined by various spectroscopic techniques including HRMS, IR, 1H, and 13C NMR experiments .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Mannich reaction . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, purity, and storage temperature .

Scientific Research Applications

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine has been used in a variety of scientific research applications, including the synthesis of compounds, the study of enzyme mechanisms, and the characterization of proteins. It has been used as a reagent in the synthesis of compounds such as heterocyclic compounds, peptides, and carbohydrates. It has also been used in the study of enzyme mechanisms, as it is a potent inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been used to characterize proteins, as it has been found to interact with a number of proteins, including the cytochrome P450 enzyme family.

Advantages and Limitations for Lab Experiments

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive reagent and is easy to obtain. Additionally, it is a potent inhibitor of enzymes, which makes it useful for the study of enzyme mechanisms and the characterization of proteins. However, it has a number of limitations, including the fact that it is not very soluble in water and can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of 2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine. One potential direction is to use it as a drug delivery system, as it has been found to interact with proteins involved in the metabolism of drugs and other compounds. Additionally, it could be used to study the effects of serotonin on physiological processes, as it has been found to interact with the serotonin receptor. Finally, it could be used to develop new compounds with potential therapeutic applications, as it has been found to interact with a number of proteins.

Synthesis Methods

2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]pyrazine can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as potassium carbonate. This method results in a yield of around 80%. Other methods include the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as sodium hydroxide, or the reaction of 4-bromobenzenesulfonyl chloride with piperazine in the presence of a base such as sodium bicarbonate.

properties

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O2S/c15-12-1-3-13(4-2-12)22(20,21)19-9-7-18(8-10-19)14-11-16-5-6-17-14/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUCCJJWNCPPHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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